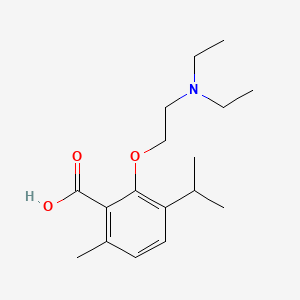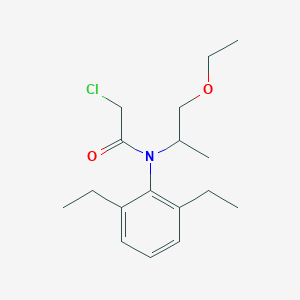
2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, diethylphenyl group, and an ethoxypropan-2-yl group attached to the acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diethylphenylamine, 2-chloroacetyl chloride, and 1-ethoxypropan-2-ol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmosphere, to prevent unwanted side reactions.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of new materials or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and other functional groups in the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(2,6-diethylphenyl)acetamide: Lacks the ethoxypropan-2-yl group.
N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide: Lacks the chloro group.
2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide: Contains a methyl group instead of the ethoxypropan-2-yl group.
Uniqueness
2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide is unique due to the presence of both the chloro group and the ethoxypropan-2-yl group, which may confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
51218-82-7 |
|---|---|
Molekularformel |
C17H26ClNO2 |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
2-chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C17H26ClNO2/c1-5-14-9-8-10-15(6-2)17(14)19(16(20)11-18)13(4)12-21-7-3/h8-10,13H,5-7,11-12H2,1-4H3 |
InChI-Schlüssel |
ANVFIACUBKFMPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)N(C(C)COCC)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


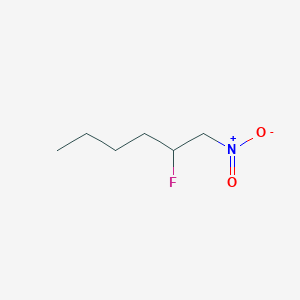
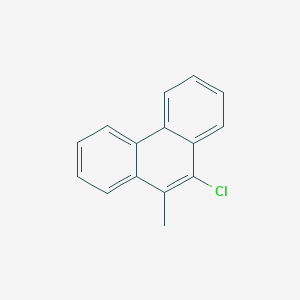
![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)


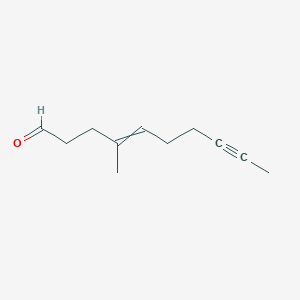

![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)




![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
